REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([OH:9])=O.S(Cl)([Cl:12])=O>C1(C)C=CC=CC=1.CN(C)C=O>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([Cl:12])=[O:9]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N1=C(C=CC=C1)C(=O)O
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Name
|
|
Quantity
|
17.7 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
the suspension was heated
|
Type
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CUSTOM
|
Details
|
Thereafter, the mixture was evaporated to dryness under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was treated with toluene
|
Type
|
CUSTOM
|
Details
|
again evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C(=O)Cl
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |